molecular formula C25H32ClFO5 B7819913 CLOBETASOL PROPIONATE

CLOBETASOL PROPIONATE

Cat. No.: B7819913
M. Wt: 467.0 g/mol
InChI Key: CBGUOGMQLZIXBE-UHFFFAOYSA-N
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Description

CLOBETASOL PROPIONATE is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in pharmaceutical formulations for the treatment of various skin conditions due to its ability to reduce inflammation and suppress immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CLOBETASOL PROPIONATE involves multiple steps, starting from the basic steroid structure. The process typically includes halogenation, hydroxylation, and esterification reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and consistency. Quality control measures, including high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

CLOBETASOL PROPIONATE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol.

Scientific Research Applications

CLOBETASOL PROPIONATE has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods and quality control.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the formulation of topical creams and ointments for dermatological use.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of specific genes. The result is the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation.

Comparison with Similar Compounds

Similar Compounds

    Clobetasol Propionate: Another potent corticosteroid with similar anti-inflammatory properties.

    Betamethasone Dipropionate: Known for its strong anti-inflammatory and immunosuppressive effects.

    Fluocinonide: A high-potency corticosteroid used in dermatology.

Uniqueness

This compound is unique due to its specific chemical structure, which confers high potency and selectivity for glucocorticoid receptors. This makes it particularly effective in reducing inflammation with minimal side effects compared to other corticosteroids.

Properties

IUPAC Name

[17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGUOGMQLZIXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860330
Record name 21-Chloro-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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